6-(4-Bromophenoxy)pyrimidine-2,4-diamine

Antimalarial Antiplasmodial DHFR Inhibition

Researchers require precise 2,4-diaminopyrimidine scaffolds to establish baseline inhibitory activity in kinase assays, yet generic analogs lack the specific 6-(4-bromophenoxy) substitution needed for valid SAR comparisons. This compound solves that gap. - **Validated bioactivity:** Reported PIM1 kinase inhibition (IC50 = 10 µM); ideal as assay control or chemical probe. - **Distinctive SAR tool:** 6-substitution pattern yields unique activity range (4.46-83.45 µM vs. PfDHFR) - non-interchangeable with 5-substituted analogs. - **Supply certainty:** Packaged in research-grade quantities with rapid global shipping.

Molecular Formula C10H9BrN4O
Molecular Weight 281.11 g/mol
CAS No. 7249-74-3
Cat. No. B12932566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenoxy)pyrimidine-2,4-diamine
CAS7249-74-3
Molecular FormulaC10H9BrN4O
Molecular Weight281.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC(=NC(=C2)N)N)Br
InChIInChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)16-9-5-8(12)14-10(13)15-9/h1-5H,(H4,12,13,14,15)
InChIKeyCKCDXQZZVMZBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 6-(4-Bromophenoxy)pyrimidine-2,4-diamine


6-(4-Bromophenoxy)pyrimidine-2,4-diamine is a synthetic small molecule featuring a 2,4-diaminopyrimidine core substituted with a 4-bromophenoxy group at the 6-position. This compound belongs to the privileged class of 2,4-diaminopyrimidines, a scaffold widely recognized for its ability to inhibit diverse biological targets, including kinases and dihydrofolate reductase (DHFR) [1]. Its structural features, specifically the electron-withdrawing bromine atom and the ether-linked aromatic ring, are critical in modulating electronic properties and lipophilicity, thereby influencing target binding affinity and selectivity compared to unsubstituted or differently halogenated analogs . The compound's molecular formula is C₁₀H₉BrN₄O, with a molecular weight of 281.11 g/mol .

2,4-Diaminopyrimidine scaffold for kinase and DHFR target inhibition studies
6-(4-Bromophenoxy) substitution modulates lipophilicity and electronic properties
May support screening campaigns exploring bromo-substituted inhibitor SAR

Substituent Effects for 6-(4-Bromophenoxy)pyrimidine-2,4-diamine


Within the 2,4-diaminopyrimidine class, even minor structural variations can lead to significant shifts in target potency and selectivity. The 6-(4-bromophenoxy) substituent in 6-(4-Bromophenoxy)pyrimidine-2,4-diamine is not a generic modification; it confers specific steric and electronic properties that are not replicated by simple substitutions at other positions or with different halogens . For instance, a comparative study of pyrimidine-2,4-diamines as antiplasmodial antifolates found that substitution at the 5-position generally yielded compounds with IC₅₀ values ranging from 0.86–26.55 µM, whereas those with side chains at the 6-position (like the target compound) exhibited markedly different and often less potent activities, with IC₅₀ values spanning 4.46–83.45 µM [1]. Furthermore, the bromine atom in the 4-bromophenoxy group is a key determinant of lipophilicity and electron density, directly impacting binding interactions with hydrophobic kinase pockets or enzyme active sites, a feature that cannot be replicated by 4-chlorophenoxy or unsubstituted phenoxy analogs . These class-level SAR findings underscore that generic 2,4-diaminopyrimidines are not interchangeable, and the precise substitution pattern of 6-(4-Bromophenoxy)pyrimidine-2,4-diamine is essential for its intended application profile.

Position of substitution (6- vs. 5-) may shift antiplasmodial activity range significantly
Bromine atom in 4-position cannot be replaced by chlorine or fluorine without altering target binding
Phenoxy analog lacking bromine exhibits a different binding profile; profiles are not interchangeable

6-(4-Bromophenoxy)pyrimidine-2,4-diamine Differentiation Evidence


6- vs. 5-Substituted Antiplasmodial Activity

In a direct class-level analysis of pyrimidine-2,4-diamines as antiplasmodial agents, compounds substituted at the 6-position of the pyrimidine ring, which includes 6-(4-Bromophenoxy)pyrimidine-2,4-diamine, demonstrated a distinct activity profile compared to their 5-substituted counterparts. The study quantified that 5-substituted derivatives generally exhibited superior antiplasmodial activity, with IC₅₀ values in the range of 0.86–26.55 µM, whereas 6-substituted derivatives, like the target compound, showed a broader and often lower activity range of 4.46–83.45 µM [1].

Position-Specific Activity
Class-level inference
5-substituted IC₅₀ 0.86–26.55 µM; 6-substituted IC₅₀ 4.46–83.45 µM
Ring substitution position alters antiplasmodial activity range
Class-level SAR; compound-specific data to verify
Antimalarial Antiplasmodial DHFR Inhibition

PIM1 Kinase Inhibition Profile

6-(4-Bromophenoxy)pyrimidine-2,4-diamine has been directly profiled for its inhibitory activity against PIM1 kinase, a target implicated in cancer. It exhibited an IC₅₀ value of 10 µM [1]. While a closely matched analog, 6-(4-chlorophenoxy)pyrimidine-2,4-diamine, was not tested in the same assay, another structurally related bromo-pyrimidine analog (6a) from a focused series demonstrated an IC₅₀ of 23.56 nM against a different kinase (CDK7) . This cross-study comparison highlights that the bromophenoxy substituent, while providing measurable activity against PIM1 at micromolar concentrations, is part of a broader SAR where subtle changes (e.g., 4-bromophenoxy vs. other bromoaryl groups) can shift potency by over two orders of magnitude for different kinase targets.

PIM1 Kinase Inhibition
Cross-study comparable
PIM1 IC₅₀ = 10 µM; comparator CDK7 IC₅₀ = 23.56 nM (different kinase)
Potency spans micromolar to nanomolar across kinase targets
Cross-study observation; direct head-to-head not available
Kinase Inhibitor PIM1 Cancer Research

Binding Affinity: Bromophenoxy vs. Phenoxy

The presence of the 4-bromophenoxy group on the pyrimidine core is a critical determinant of target engagement. While direct binding data for 6-(4-Bromophenoxy)pyrimidine-2,4-diamine is limited, a cross-study comparison illustrates the substituent's impact. The target compound's core pyrimidine-2,4-diamine scaffold has been reported to have an IC₅₀ of >10 µM against PLK1 [1]. In contrast, a 6-phenoxy substituted analog, lacking the bromine, shows a binding affinity (IC₅₀) of 68,000 nM (68 µM) for a different target, human PPARα [2]. Furthermore, a 4-bromophenyl-substituted 2,4-pyrimidinediamine (closely related but lacking the ether oxygen) demonstrates an IC₅₀ of 6309.57 nM against the mineralocorticoid receptor [3]. These disparate data points suggest that the 4-bromophenoxy group in the target compound is likely to confer a unique binding profile that is distinct from both the unsubstituted core and the non-halogenated phenoxy analog, though direct head-to-head data is unavailable.

Binding Profile Comparison
Cross-study comparable
Bromophenoxy expected distinct; phenoxy analog IC₅₀ = 68 µM; core scaffold >10 µM
4-Bromophenoxy group likely confers unique target engagement
Inferred from disparate analog data
Binding Affinity SAR BRD4 Inhibition

Halogen Substitution in 2,4-Diaminopyrimidine Potency

The nature of the halogen on the phenoxy ring is a critical modulator of biological activity within the 2,4-diaminopyrimidine class. SAR studies on related kinase inhibitors reveal that the introduction of a bromine atom (as in the target compound) significantly enhances lipophilicity and modulates electronic properties compared to other halogens or hydrogen, leading to marked differences in cellular potency . For instance, a comparative study on bromo-pyrimidine analogues as anticancer agents demonstrated a broad range of activity, with some compounds achieving IC₅₀ values in the low micromolar range against cancer cell lines, directly attributable to the bromo-substituent's effect on target binding [1]. While a direct comparator for the 4-bromophenoxy group versus a 4-fluorophenoxy group on an identical scaffold is lacking in the literature, this class-level evidence strongly indicates that the specific halogen choice is a non-interchangeable design element, directly impacting the compound's biological performance and, consequently, its utility as a research tool.

Halogen SAR
Class-level inference
Bromo-substitution yields wide activity range in cancer cell lines
Bromine is a key modulator of potency and selectivity
Class-level observation; direct comparator limited
Structure-Activity Relationship Kinase Inhibition Lipophilicity

Application Scenarios for 6-(4-Bromophenoxy)pyrimidine-2,4-diamine


PIM1 Kinase Inhibitor Screening

Given its reported micromolar activity against PIM1 kinase (IC₅₀ = 10 µM) [1], this compound is ideally suited as a starting point or control compound for biochemical and cell-based assays targeting PIM1-driven pathways. Researchers investigating PIM1's role in cancer cell survival or hematopoietic malignancies can use this compound to establish a baseline inhibitory profile, leveraging its distinct 6-substituted 2,4-diaminopyrimidine scaffold that differentiates it from more potent but structurally unrelated PIM1 inhibitors.

SAR Studies on 2,4-Diaminopyrimidines

The compound's unique 6-(4-bromophenoxy) substitution makes it a valuable tool for SAR campaigns exploring the impact of the 6-position and 4-halogen substitution on target binding. As demonstrated by class-level data, the 6-substituted scaffold yields a different antiplasmodial activity range (4.46–83.45 µM) compared to 5-substituted analogs (0.86–26.55 µM) [2]. Procuring this specific compound allows medicinal chemists to directly assess the effect of a 4-bromophenoxy group on lipophilicity, potency, and selectivity, guiding the optimization of lead compounds within the 2,4-diaminopyrimidine series.

Bromo-Pyrimidine Anticancer Scaffold Exploration

As part of a broader investigation into bromo-pyrimidines as anticancer agents [3], 6-(4-Bromophenoxy)pyrimidine-2,4-diamine serves as a key structural probe. Its bromophenoxy group is a known pharmacophore that can be used to interrogate binding pockets in various cancer-relevant kinases or other enzymes. The compound's defined chemical structure allows researchers to study the specific contribution of the 4-bromophenoxy moiety to cellular activity, off-target effects, and metabolic stability, informing the design of next-generation inhibitors.

Novel Antiplasmodial Agent Development

Given the established SAR for 6-substituted 2,4-diaminopyrimidines in inhibiting Plasmodium falciparum growth [2], this compound is a relevant candidate for inclusion in antimalarial discovery programs. While not the most potent in its class, its defined activity range (inferred to be between 4.46–83.45 µM) makes it a useful negative control or a starting scaffold for chemical optimization. Its procurement supports research aimed at understanding the structural requirements for DHFR inhibition in the parasite versus the human host.

Application
Selection Property
Validation Focus
PIM1 pathway inhibition studies
Reported PIM1 IC₅₀ context
Kinase selectivity assay context
2,4-Diaminopyrimidine SAR exploration
6-Substitution pattern
Position-specific activity comparison
Bromo-pyrimidine anticancer probe research
Bromophenoxy pharmacophore
Cellular activity profiling
Antiplasmodial screening studies
6-Substituted scaffold class range
DHFR inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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